1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline
Overview
Description
Synthesis Analysis
The synthesis of this compound involves heterocyclic reactions and specific conditions that enable the formation of its complex structure. For instance, Kametani et al. (1975) demonstrated the reductive cyclization of a closely related derivative with triethyl phosphite, leading to the formation of benzimidazo[2,1-a]isoquinoline derivatives, highlighting the compound's synthesis versatility (Kametani, Fujimoto, & Mizushima, 1975).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline has been identified through spectroscopic analyses, with studies focusing on derivatives that share a similar structure. This analysis is crucial for understanding the compound's reactivity and potential for modification (Kametani, Fujimoto, & Mizushima, 1975).
Chemical Reactions and Properties
The chemical reactions of this compound involve nitration and cyclization processes that are fundamental to its synthesis and modification. For example, the synthesis and characterization of tetrahydroisoquinolines bearing nitrophenyl groups have been explored, indicating the compound's capacity for undergoing various chemical transformations and its potential reactivity towards different reagents (Sayed et al., 2022).
Scientific Research Applications
Therapeutic Activities and Mechanisms of Action
Cancer and Central Nervous System Disorders
THIQ derivatives, including 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline, have shown promising results in the area of drug discovery for cancer and central nervous system (CNS) disorders. These compounds exhibit anticancer activities and have been studied for their roles as anticancer antibiotics, with significant advancements in drug discovery, notably the US FDA approval of trabectedin for the treatment of soft tissue sarcomas (Singh & Shah, 2017). Additionally, their potential in treating various infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis has been noted.
Pharmacological Importance and Biological Activities
The pharmacological significance of isoquinoline derivatives has been highlighted, showing a wide range of biological activities including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. This indicates the vast therapeutic applications of these compounds and their synthetic derivatives in modern therapeutics (Danao et al., 2021).
Antioxidant Properties
Research has explored the antioxidant efficacy of isoquinoline analogues, emphasizing the need for specific antioxidants in various applications, including the prevention of spontaneous combustion in fish meal due to high unsaturation degrees of residual lipids. The study of analogues like ethoxyquin and its efficacy as an antioxidant has been crucial for understanding the protection mechanisms against lipid oxidation (de Koning, 2002).
Mechanism of Action
Target of Action
Isoquinoline alkaloids, a group to which this compound belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Isoquinoline alkaloids, in general, interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Isoquinoline alkaloids are known to influence a variety of biochemical pathways, often resulting in downstream effects that can alter cellular function .
Pharmacokinetics
The compound is solid in its physical state and soluble in Dichloromethane, Ethyl Acetate, and Methanol . This suggests that it may have good bioavailability.
Result of Action
Isoquinoline alkaloids, in general, are known to exert a variety of effects at the molecular and cellular level .
Future Directions
There are several potential future directions for research on this compound. For instance, one study suggested that sigma-2 receptor selective ligands, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, could be used as valuable tools to study its pharmacological functions, tumor imaging, and cancer therapeutics or adjuvants . Another study suggested that this compound could be developed as a positron emission tomography (PET) agent for the non-invasive study of the P-gp function and MDR in tumors and normal tissues .
properties
IUPAC Name |
6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-18-11-15-8-10-20(13-16(15)12-19(18)25-2)9-7-14-3-5-17(6-4-14)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCRFYGXPUAKFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439786 | |
Record name | 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82925-01-7 | |
Record name | 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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